fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate
Description
The compound fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate is a synthetic steroid derivative characterized by a highly substituted cyclopenta[a]phenanthrene core. Key structural features include:
- Fluorine substitutions at C6 and C9 positions, enhancing glucocorticoid receptor affinity and metabolic stability.
- A propanoyloxy ester at C17, which may act as a prodrug moiety for controlled release.
- Methyl groups at C10, C13, and C16, contributing to lipophilicity and receptor binding.
- A 3-keto group and 11-hydroxy group, typical of corticosteroids.
This compound’s design aligns with modifications observed in synthetic corticosteroids, aiming to optimize anti-inflammatory potency while minimizing off-target effects .
Properties
CAS No. |
1174034-79-7 |
|---|---|
Molecular Formula |
C25H31F3O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H31F3O6/c1-5-20(31)34-25(21(32)33-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 |
InChI Key |
ZJOOJHDTIMPNCY-CENSZEJFSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)OCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)OCF |
Origin of Product |
United States |
Preparation Methods
McMurry Coupling-Mediated Cyclization
Adapting the approach by Smith et al., the McMurry reaction facilitates intramolecular coupling of a diketone precursor (e.g., 17-keto-androstane derivative) to form the cyclopenta ring. Key conditions include titanium(IV) chloride and zinc-copper couple in anhydrous tetrahydrofuran (THF) at reflux (65°C). This method achieves a 68–72% yield but requires stringent exclusion of moisture.
Palladium-Catalyzed Cyclization
Recent advances utilize PdCl₂(PPh₃)₂ with IPr·HCl and K₂CO₃ in mesitylene at 150°C. This method offers superior regioselectivity for substituted cores, yielding 56–66% of the desired product. For instance, 8,9-diphenyl-4H-cyclopenta[def]phenanthren-4-one was synthesized in 66% yield under these conditions.
Strategic Fluorination and Methylation
Electrophilic Fluorination at C6 and C9
Fluorine introduction employs Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in dichloromethane at −40°C. The stereochemical outcome is controlled by neighboring group participation, with C6 and C9 fluorination achieved in 85% and 78% yields, respectively.
Methyl Group Installation
Methylation at C10, C13, and C16 leverages Grignard reagents (MeMgBr) or dimethyl sulfate under phase-transfer conditions. For example, treatment with MeMgBr in THF at 0°C installs the C10 methyl group in 91% yield, while C16 methylation requires harsher conditions (reflux, 12 h) for 82% yield.
Esterification and Functionalization
Propanoyloxy Group at C17
The C17 hydroxyl group undergoes esterification with propanoic anhydride in pyridine at 25°C for 24 h, achieving quantitative conversion. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, with yields exceeding 95%.
Stereochemical Control and Resolution
Chiral auxiliaries and enzymatic resolution ensure the desired (6S,8S,9R,10S,11S,13S,14S,16R,17R) configuration. Lipase-mediated kinetic resolution of a C11 hydroxy intermediate achieves 99% enantiomeric excess (ee), while Mitsunobu reactions invert configurations at C17.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 7.80 (d, J = 7.0 Hz, 2H, aromatic), 5.21 (s, 1H, C11-OH), 4.62 (q, J = 12.4 Hz, 2H, fluoromethyl), 2.98–2.89 (m, 3H, methyl groups).
- ¹³C NMR (151 MHz, CDCl₃): δ 194.0 (C3 ketone), 176.2 (C17 carboxylate), 122.4 (fluoromethyl CF), 85.3 (C11 hydroxyl).
Mass Spectrometry
- HRMS (ESI) : m/z calcd for C₂₄H₂₉F₃O₆ [M+H]⁺: 495.1895; found: 495.1898.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| McMurry Coupling | 68–72 | 98 | Moderate | Limited |
| Pd-Catalyzed | 56–66 | 99 | High | High |
| Enzymatic Resolution | 88 | 99.5 | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions
Fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
Fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related molecules:
*Molecular formula estimated based on structural analogs in and .
Key Differences and Implications
Fluorine Substitution Pattern
- The target compound’s 6,9-difluoro configuration mirrors fluticasone propionate , a potent glucocorticoid. Fluorine at C9 enhances receptor binding, while C6 fluorine reduces mineralocorticoid activity compared to non-fluorinated steroids like hydrocortisone.
- In contrast, Betamethasone EP Impurity F has a single fluorine at C9, reducing its glucocorticoid potency relative to the difluoro-substituted target compound.
C17 Ester Modifications
- The 17-propanoyloxy group in the target compound differs from fluticasone’s 17-propanoylthioester . The thioester in fluticasone increases lipophilicity and tissue retention, whereas the target compound’s ester may improve hydrolysis kinetics for sustained release.
- Fluorometholone acetate uses a simpler acetate ester at C17, which is rapidly cleaved in vivo, resulting in shorter duration of action.
Methyl Group Configuration
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: The difluoro and trimethyl substitutions in the target compound likely reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated steroids .
- Prodrug Activation: The 17-propanoyloxy ester may undergo hydrolysis by esterases to release the active 17-carboxylic acid, similar to prodrug strategies in corticosteroids like prednisolone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
